Androst-5-ene-3beta,17beta-diol
Overview
Description
Androst-5-ene-3beta,17beta-diol, also known as Androstenediol or A5, is an endogenous weak androgen and estrogen steroid hormone. It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) and is closely related to androstenedione .
Synthesis Analysis
Androst-5-ene-3beta,17beta-diol is synthesized from dehydroepiandrosterone (DHEA), the most abundant steroid produced by the human adrenal cortex . There are also studies on the high yield conversion of androst-5-ene-3.beta.,17.beta.-diol to dehydroisoandrosterone and a new stereoselective synthesis of 5α-androst-1-ene-3β,17β-diol .Molecular Structure Analysis
The molecular formula of Androst-5-ene-3beta,17beta-diol is C19H30O2. It has a molar mass of 290.447 g/mol . The IUPAC name is (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol .Chemical Reactions Analysis
Androst-5-ene-3beta,17beta-diol is a direct metabolite of DHEA. It is less androgenic than the related compound, Δ4-androstenediol . More research is needed to fully understand the chemical reactions involving Androst-5-ene-3beta,17beta-diol .Physical And Chemical Properties Analysis
Androst-5-ene-3beta,17beta-diol has a density of 1.12±0.1 g/cm3, a melting point of 178-182°C, and a boiling point of 428.4±38.0 °C .Scientific Research Applications
1. Natural Occurrence in Food
Androst-5-ene-3beta,17beta-diol has been identified in the fat of Sus scrofa L. (pig), marking its first reported occurrence naturally in the food supply, where previously it was only known as a synthetic nutritional supplement (McGregor & Erickson, 2003).
2. Androgen Receptor Transactivation in Prostate Cancer
Research demonstrates that certain steroids can suppress Androst-5-ene-3beta,17beta-diol-induced androgen receptor transactivation in prostate cancer cells. This finding could be significant in developing treatments against androgen-dependent prostate cancer growth (Chang et al., 1999).
3. Metabolism in Adipocytes
Adipocytes (fat cells) are known to rapidly convert dehydroepiandrosterone to Androst-5-ene-3beta,17beta-diol. This steroid has been implicated in prostate cancer, suggesting a potential role of adipose cells in managing prostate cancer (Marwah et al., 2006).
4. Anti-inflammatory Properties
Androst-5-ene-3beta,17beta-diol isolated from Acacia nilotica has shown dose-dependent anti-inflammatory activity, suggesting potential medicinal applications (Chaubal et al., 2003).
5. Role in Estrogen Biosynthesis
Research has revealed insights into the stereospecific removal of a C-19 hydrogen atom in estrogen biosynthesis involving 19-substituted androgens like Androst-5-ene-3beta,17beta-diol, critical for understanding estrogen production (Skinner & Akhtar, 1969).
6. Androgenic Activity in Prostate Cancer Cells
Androst-5-ene-3beta,17beta-diol has been shown to activate androgen receptor target genes in human prostate cancer cells, indicating its natural hormone role with androgenic activity. This finding challenges conventional understanding and suggests a need to reevaluate treatments like total androgen blockage in prostate cancer (Miyamoto et al., 1998).
properties
IUPAC Name |
10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHLRWLCPCEKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859450 | |
Record name | Androst-5-ene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androst-5-ene-3beta,17beta-diol | |
CAS RN |
521-17-5, 16895-59-3 | |
Record name | Androstenediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC11036 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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